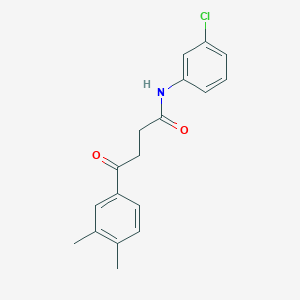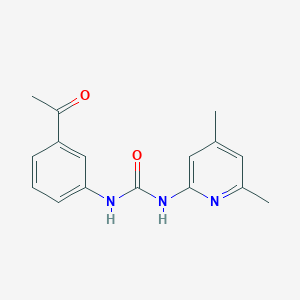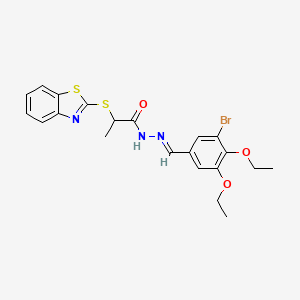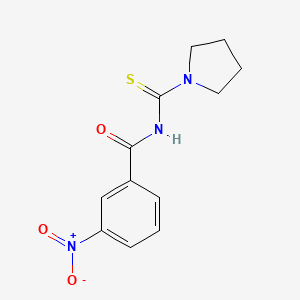
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide, also known as DCPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DCPB is a member of the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In
作用機序
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes such as pain, mood, and appetite. N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide binds to cannabinoid receptors in the body, specifically the CB1 receptor, which is primarily found in the central nervous system. This binding leads to the activation of various signaling pathways, which can result in the modulation of various physiological processes.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor effects. In preclinical studies, N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide has been shown to reduce pain and inflammation, improve mood, and inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide in lab experiments is its ability to selectively bind to cannabinoid receptors in the body, which can allow for the investigation of specific physiological processes. However, one limitation is that N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide is a synthetic compound, and as such, its effects may not accurately reflect the effects of natural cannabinoids found in the cannabis plant.
将来の方向性
For research on N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide include further investigations into its potential as a therapeutic agent for various conditions, as well as investigations into its mechanisms of action. Additionally, studies on the safety and toxicity of N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide are needed to determine its potential as a clinical agent. Finally, investigations into the potential of N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide as a tool for understanding the endocannabinoid system and its role in various physiological processes are also needed.
Conclusion:
In conclusion, N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide is a synthetic cannabinoid that has gained attention in scientific research due to its potential applications as a therapeutic agent. Its ability to selectively bind to cannabinoid receptors in the body has led to investigations into its potential as a treatment for various conditions such as pain, inflammation, and anxiety. Further research is needed to fully understand the potential of N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide as a clinical agent and as a tool for understanding the endocannabinoid system.
合成法
The synthesis of N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of piperidine to form 3,4-dimethylbenzylidenemalononitrile. The second step involves the reaction of the resulting compound with 3-chlorobenzoyl chloride in the presence of triethylamine to form N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide.
科学的研究の応用
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide has been studied for its potential applications as a therapeutic agent. In particular, its ability to bind to cannabinoid receptors in the body has led to investigations into its potential as a treatment for various conditions such as pain, inflammation, and anxiety. N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide has also been studied for its potential as an anti-tumor agent, with promising results in preclinical studies.
特性
IUPAC Name |
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-12-6-7-14(10-13(12)2)17(21)8-9-18(22)20-16-5-3-4-15(19)11-16/h3-7,10-11H,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGOIDZQJTALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)
![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)



![N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)
![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)


![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)
![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)
